REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11](=O)[NH2:12])[CH2:7][CH2:6]1)=[O:4].O=C(Cl)OC(Cl)(Cl)Cl>P(OC)(OC)(OC)=O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11]#[N:12])[CH2:7][CH2:6]1)=[O:4]
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Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(CC1)C(N)=O
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Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(OC)(OC)OC
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with an aqueous sodium bicarbonate (saturated, 200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated as a clear oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCC(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 687 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |